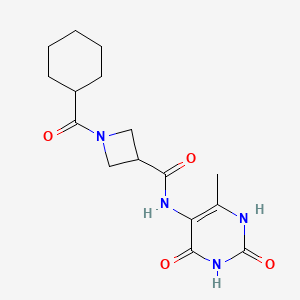![molecular formula C16H25NO2 B6798653 (1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone](/img/structure/B6798653.png)
(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[35]nonan-8-yl)methanone is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone typically involves multi-step organic reactions. The initial steps often include the formation of the cyclobutyl and spirocyclic structures through cyclization reactions. Specific reagents and catalysts are used to facilitate these transformations under controlled conditions, such as temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process, making it more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions
(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological pathways and interactions.
Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Compounds: These compounds share the spirocyclic structure, which imparts unique chemical and physical properties.
Cyclobutyl Compounds: These compounds contain the cyclobutyl group, which can influence reactivity and stability.
Uniqueness
(1-Cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[35]nonan-8-yl)methanone is unique due to its combination of cyclobutyl and spirocyclic structures
Properties
IUPAC Name |
(1-cyclobutylcyclobutyl)-(5-oxa-8-azaspiro[3.5]nonan-8-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c18-14(16(8-3-9-16)13-4-1-5-13)17-10-11-19-15(12-17)6-2-7-15/h13H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZWKIGPGJYMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2(CCC2)C(=O)N3CCOC4(C3)CCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,4-difluorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B6798586.png)
![N-[2-(2,2,2-trifluoroethoxy)pyrimidin-4-yl]-4-azatricyclo[4.3.1.13,8]undecane-4-carboxamide](/img/structure/B6798588.png)
![4-(2-cyano-3-fluorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B6798590.png)
![2-(4-chlorophenyl)-N-(6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl)morpholine-4-carboxamide](/img/structure/B6798595.png)
![2-(4-ethylphenyl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)morpholine-4-carboxamide](/img/structure/B6798609.png)
![2-(1,3-benzothiazol-2-yl)-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)pyrrolidine-1-carboxamide](/img/structure/B6798622.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B6798625.png)
![1-(4-Fluorophenyl)-2-[1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-7-carbonyl)pyrrolidin-2-yl]ethanone](/img/structure/B6798628.png)
![Cyclohexyl-[3-[3-(2-hydroxyethyl)pyrrolidine-1-carbonyl]azetidin-1-yl]methanone](/img/structure/B6798635.png)
![1-(cyclohexanecarbonyl)-N-[(1-methylsulfonylpyrrolidin-3-yl)methyl]azetidine-3-carboxamide](/img/structure/B6798640.png)
![N-(5-bromo-4-oxo-1H-pyridin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798647.png)
![N-(1-cyclohexyl-5-oxopyrrolidin-3-yl)-2-(7-oxabicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B6798652.png)
![Cyclohexyl-[3-[4-(5-fluoropyridin-2-yl)piperazine-1-carbonyl]azetidin-1-yl]methanone](/img/structure/B6798673.png)
